1-(3-chlorophenyl)-N-ethylmethanesulfonamide is a sulfonamide compound characterized by the presence of a chlorophenyl group and an ethyl substituent on the nitrogen atom of the methanesulfonamide moiety. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific structure of this compound suggests potential applications in medicinal chemistry, particularly in drug development targeting various diseases.
The compound can be classified as an organic sulfonamide due to its sulfonamide functional group (-SO2NH-). It is synthesized through various organic reactions involving chlorinated phenyl derivatives and methanesulfonamide. The classification is significant as it helps in understanding its chemical behavior and potential applications in pharmaceuticals.
The synthesis of 1-(3-chlorophenyl)-N-ethylmethanesulfonamide typically involves several key steps:
These synthetic routes may require optimization to improve yields and minimize by-products. Industrial methods may employ catalysts or specific reaction conditions to enhance efficiency .
The molecular formula for 1-(3-chlorophenyl)-N-ethylmethanesulfonamide is C₉H₁₁ClN₁O₂S. Its structure can be depicted as follows:
The compound's structure influences its solubility, reactivity, and interaction with biological targets, making it suitable for various applications in medicinal chemistry.
1-(3-chlorophenyl)-N-ethylmethanesulfonamide can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-(3-chlorophenyl)-N-ethylmethanesulfonamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound may inhibit certain pathways by binding to active sites on proteins, thereby modulating their activity. This mechanism is essential for understanding its potential therapeutic effects and developing new drugs based on this scaffold .
Relevant data from studies indicate that the presence of the methanesulfonamide group contributes significantly to the compound's solubility and reactivity .
1-(3-chlorophenyl)-N-ethylmethanesulfonamide has potential applications in several scientific fields:
The unique structural features of this compound make it a valuable candidate for further research and development in therapeutic applications.
1-(3-Chlorophenyl)-N-ethylmethanesulfonamide is systematically named according to IUPAC conventions, with the parent structure being methanesulfonamide substituted at the nitrogen by an ethyl group and at the sulfur by a 3-chlorophenylmethyl group. Its molecular formula is C₉H₁₂ClNO₂S (molecular weight: 233.71 g/mol), featuring three key components:
Structurally, it belongs to the secondary sulfonamide class (R¹SO₂NHR²), where R¹ is the 3-chlorobenzyl moiety and R² is ethyl. The chlorine atom at the phenyl meta-position influences electronic distribution, reducing electron density at the sulfonamide nitrogen (pKa ~10.2) compared to unsubstituted analogs. This classification distinguishes it from tertiary sulfonamides (e.g., N,N-dialkyl derivatives) and primary sulfonamides (e.g., acetazolamide), impacting its reactivity and target interactions [7] [10].
Table 1: Molecular Descriptors of 1-(3-Chlorophenyl)-N-ethylmethanesulfonamide
Property | Value |
---|---|
IUPAC Name | 1-(3-chlorophenyl)-N-ethylmethanesulfonamide |
Molecular Formula | C₉H₁₂ClNO₂S |
Canonical SMILES | CCNS(=O)CC1=CC(=CC=C1)Cl |
Hydrogen Bond Donors | 1 (sulfonamide NH) |
Hydrogen Bond Acceptors | 3 (sulfonyl oxygens and N) |
Topological Polar Surface Area | 45.8 Ų |
logP (Predicted) | 2.8 ± 0.3 |
Sulfonamide therapeutics originated with Gerhard Domagk’s 1932 discovery of Prontosil’s antibacterial properties. Early sulfonamides like sulfanilamide targeted dihydropteroate synthase in bacteria but exhibited low solubility and renal toxicity. Structural optimization led to:
The 1990s–2020s saw sulfonamides repurposed for CNS and oncology targets. Celecoxib (COX-2 inhibitor, 1998) utilized benzenesulfonamide for selective anti-inflammatory effects, while vemurafenib (BRAF inhibitor, 2011) incorporated a propylsulfonamide group for melanoma treatment. N-Ethyl derivatives like 1-(3-chlorophenyl)-N-ethylmethanesulfonamide represent modern efforts to optimize pharmacokinetics—specifically, the N-ethyl substitution reduces crystalluria risks associated with early sulfonamides by enhancing solubility in lipid membranes. This evolution highlights a shift from broad antimicrobials to target-specific agents with tuned physicochemical properties [4] [7] [10].
Current research gaps for 1-(3-chlorophenyl)-N-ethylmethanesulfonamide include:
Table 2: Research Gaps and Proposed Approaches
Gap Area | Current Status | Recommended Action |
---|---|---|
Target Identification | Limited to computational predictions | CB1/TRPV1 binding assays and calcium flux studies |
Synthetic Efficiency | Stepwise route with moderate yield | One-pot sulfonylation-alkylation or microwave-assisted synthesis |
Isomer Comparisons | No published data | Synthesis of ortho/para chloro analogs for bioactivity screening |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3